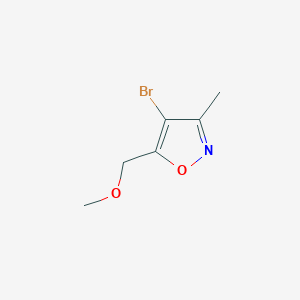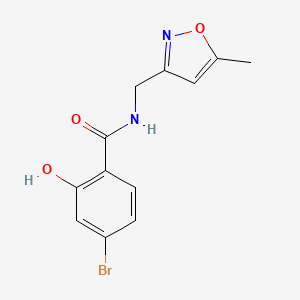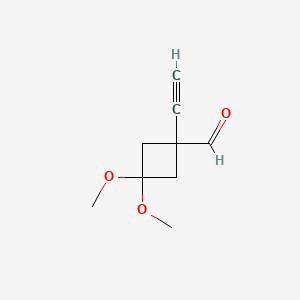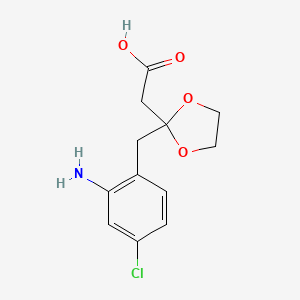
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a unique structure combining a benzyl group, a dioxolane ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves the following steps:
Formation of 2-Amino-4-chlorobenzyl alcohol: This intermediate can be synthesized by the reduction of 2-Amino-4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Cyclization to form the dioxolane ring: The 2-Amino-4-chlorobenzyl alcohol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Introduction of the acetic acid moiety: The final step involves the reaction of the dioxolane intermediate with bromoacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino and acetic acid groups allow it to form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The dioxolane ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzyl alcohol
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-4-chlorobenzaldehyde
Uniqueness
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to the presence of the dioxolane ring, which is not found in the similar compounds listed above. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[2-[(2-amino-4-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-2-1-8(10(14)5-9)6-12(7-11(15)16)17-3-4-18-12/h1-2,5H,3-4,6-7,14H2,(H,15,16) |
InChI Key |
WRXFNSACSUKXON-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=C(C=C2)Cl)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




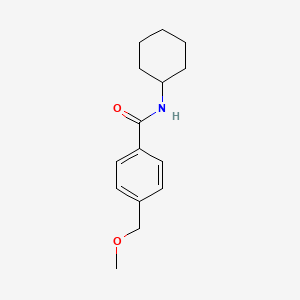

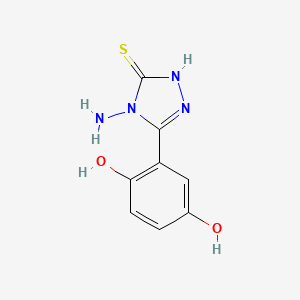
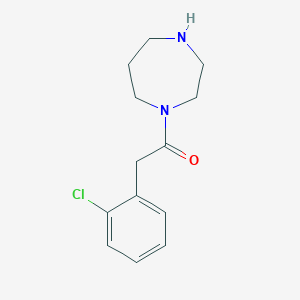
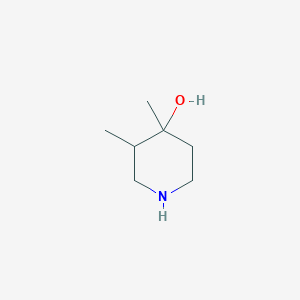
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
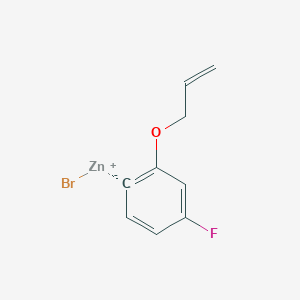
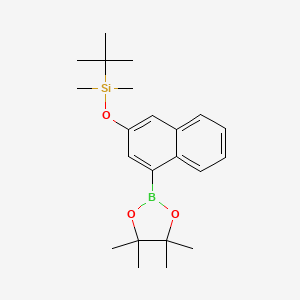
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
